methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, including the formation of the indole ring, the acetylation of the piperidine ring, and the esterification process. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final esterification step can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of the acetyl group can yield the corresponding alcohol .
Scientific Research Applications
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural features and biological activities.
Uniqueness
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperidine moieties enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-methoxyindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-24-17-5-3-4-16-15(17)8-11-21(16)13-18(22)20-9-6-14(7-10-20)12-19(23)25-2/h3-5,8,11,14H,6-7,9-10,12-13H2,1-2H3 |
InChI Key |
GXPGGRIKWPZWAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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